molecular formula C10H6ClNO2 B578080 1-Chloroisoquinoline-4-carboxylic acid CAS No. 1260794-26-0

1-Chloroisoquinoline-4-carboxylic acid

Cat. No. B578080
CAS RN: 1260794-26-0
M. Wt: 207.613
InChI Key: VAPWFBQHRVYUDV-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-4-carboxylic acid is a chemical compound with the formula C10H6ClNO2 and a molecular weight of 207.61 g/mol . It has been used in a homocoupling reaction to yield bis-isoquinoline, each enantiomer of which might be very useful as a chiral ligand for asymmetric synthesis .


Synthesis Analysis

A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .


Molecular Structure Analysis

The molecular formula of 1-Chloroisoquinoline-4-carboxylic acid is C10H6ClNO2 . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

1-Chloroisoquinoline-4-carboxylic acid has been used in a homocoupling reaction to yield bis-isoquinoline . Each enantiomer of the resulting bis-isoquinoline might be very useful as a chiral ligand for asymmetric synthesis .


Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . They exhibit strong hydrogen bonding between molecules, therefore, they have high boiling points compared to other substances of comparable molar mass .

Scientific Research Applications

Chemical Synthesis

1-Chloroisoquinoline-4-carboxylic acid is used in chemical synthesis . It can be used in a homocoupling reaction to yield bis-isoquinoline . Each enantiomer of bis-isoquinoline might be very useful as a chiral ligand for asymmetric synthesis .

Antiproliferative Activity

This compound is used in the preparation of new aminoisoquinolinylurea derivatives . These derivatives show antiproliferative activity against melanoma cell lines , indicating potential applications in cancer research and treatment.

Quinoline and Isoquinoline Derivatives

1-Chloroisoquinoline-4-carboxylic acid is a type of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus . Isoquinolines are found in nature and are used in the design of many synthetic compounds against malaria .

Bromination Reactions

Quinoline and isoquinoline, including 1-Chloroisoquinoline-4-carboxylic acid, can be brominated in high yield by heating their hydrochlorides with bromine in nitrobenzene . This results in 4-bromo-quinoline and 4-bromo-isoquinoline .

Skraup Synthesis

1-Chloroisoquinoline-4-carboxylic acid can potentially be used in Skraup synthesis , a method to synthesize quinoline. This synthesis starts from aniline and aldehyde or ketone, followed by cyclization to hydroquinoline, which is transformed to quinoline by oxidation .

Laboratory Solvent

Quinoline, a related compound to 1-Chloroisoquinoline-4-carboxylic acid, is a stable liquid with a boiling point of 237 °C that is frequently used in the laboratory as a basic high-boiling solvent . It’s possible that 1-Chloroisoquinoline-4-carboxylic acid could have similar applications.

Safety and Hazards

1-Chloroisoquinoline-4-carboxylic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .

Mechanism of Action

Target of Action

Similar compounds such as quinoline-4-carboxylic acid derivatives have been evaluated as potent inhibitors of alkaline phosphatases .

Mode of Action

Carboxylic acids, a group to which this compound belongs, are known to react with thionyl chloride to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group. The chloride anion produced during the reaction acts as a nucleophile .

Biochemical Pathways

Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . Alkaline phosphatases play a crucial role in many biological processes, including protein dephosphorylation, transphosphorylation, and the regulation of intracellular levels of phosphate .

Pharmacokinetics

For instance, the presence of a carboxylic acid group can impact the compound’s solubility and absorption .

Result of Action

Similar compounds such as quinoline-4-carboxylic acid derivatives have shown remarkable inhibition of human tissue-nonspecific alkaline phosphatase, human intestinal alkaline phosphatase, and human placental alkaline phosphatase .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Chloroisoquinoline-4-carboxylic acid. It’s important to note that factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of many chemical compounds .

properties

IUPAC Name

1-chloroisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-7-4-2-1-3-6(7)8(5-12-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPWFBQHRVYUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695162
Record name 1-Chloroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260794-26-0
Record name 1-Chloroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloroisoquinoline-4-carboxylic acid
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